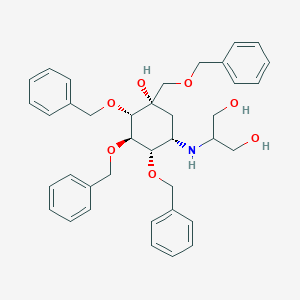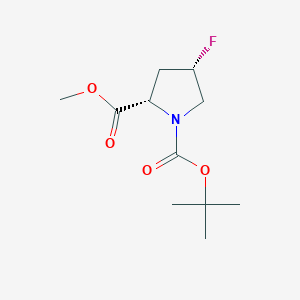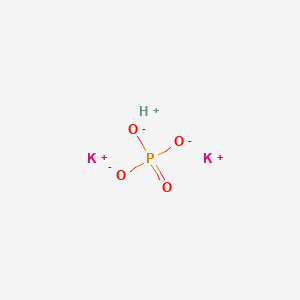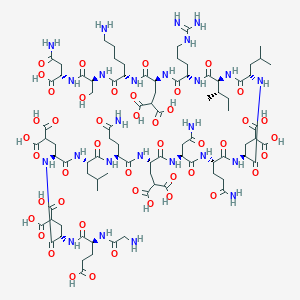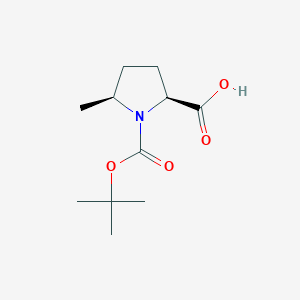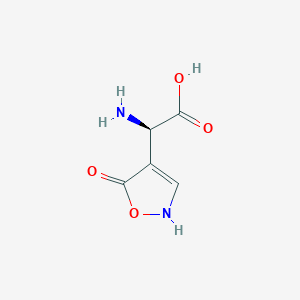
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, also known as AMPA, is a type of glutamate receptor agonist that is commonly used in scientific research. AMPA is an important molecule in the field of neuroscience, as it plays a key role in synaptic plasticity, learning, and memory.
作用机制
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid acts as an agonist for (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors, which are a type of glutamate receptor found in the central nervous system. When (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid binds to (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors, it causes the influx of positively charged ions such as sodium and calcium into the cell, leading to depolarization and the initiation of an action potential. This process is essential for the transmission of signals between neurons and is critical for learning and memory.
生化和生理效应
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has several biochemical and physiological effects, including the activation of glutamate receptors, the induction of LTP, and the modulation of synaptic plasticity. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can also affect neuronal excitability, calcium signaling, and gene expression. In addition, (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
实验室实验的优点和局限性
One advantage of using (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid in lab experiments is that it is a well-characterized molecule that has been extensively studied in vitro and in vivo. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid is also relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of using (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid is that it is not selective for (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors and can also activate other types of glutamate receptors. In addition, the effects of (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can be variable depending on the experimental conditions, making it important to carefully control experimental parameters.
未来方向
There are several future directions for research on (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid, including the development of more selective (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptor agonists and antagonists, the study of the role of (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid receptors in neurological disorders such as Alzheimer's disease and epilepsy, and the investigation of the molecular mechanisms underlying LTP and synaptic plasticity. In addition, (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid could be used as a tool for studying the effects of glutamate receptor activation on neuronal function in different brain regions and under different experimental conditions.
合成方法
The synthesis of (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid involves several steps, including the protection of the carboxylic acid group, the formation of the oxazolone ring, and the deprotection of the carboxylic acid group. One common method for synthesizing (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid involves the reaction of (S)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as triethylamine.
科学研究应用
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid is commonly used in scientific research to study the role of glutamate receptors in synaptic plasticity, learning, and memory. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can be used to activate glutamate receptors in vitro and in vivo, allowing researchers to study the effects of glutamate receptor activation on neuronal function. (R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid can also be used to induce long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory.
属性
CAS 编号 |
130645-62-4 |
|---|---|
产品名称 |
(R)-2-amino-2-(5-oxo-2,5-dihydroisoxazol-4-yl)acetic acid |
分子式 |
C5H6N2O4 |
分子量 |
158.11 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-(5-oxo-2H-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-11-5(2)10/h1,3,7H,6H2,(H,8,9)/t3-/m1/s1 |
InChI 键 |
FAPBVGGLODVFDG-GSVOUGTGSA-N |
手性 SMILES |
C1=C(C(=O)ON1)[C@H](C(=O)O)N |
SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
规范 SMILES |
C1=C(C(=O)ON1)C(C(=O)O)N |
同义词 |
4-Isoxazoleaceticacid,alpha-amino-2,5-dihydro-5-oxo-,(R)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



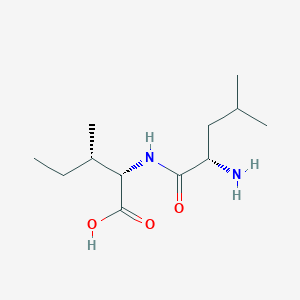
![2-[4-(4-Isopropylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B151305.png)
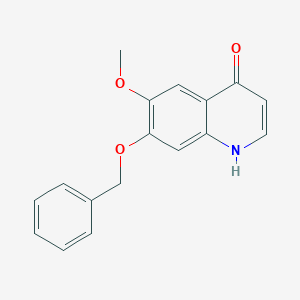
![2-[4-(Pyrrolidin-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B151310.png)
